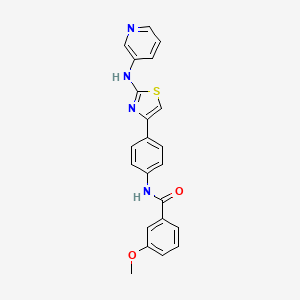

3-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide

Description

Properties

IUPAC Name |

3-methoxy-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O2S/c1-28-19-6-2-4-16(12-19)21(27)24-17-9-7-15(8-10-17)20-14-29-22(26-20)25-18-5-3-11-23-13-18/h2-14H,1H3,(H,24,27)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMMRQXJMBAZQDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide, with the CAS number 1797557-90-4, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

- Molecular Formula : CHNOS

- Molecular Weight : 402.5 g/mol

- Structure : The compound features a complex structure integrating a methoxy group, a thiazole moiety, and a pyridine derivative, which are known to contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, related thiazole derivatives have shown significant inhibition of carbonic anhydrase IX (CA IX), which is often overexpressed in cancer cells. The IC values for these compounds ranged from 10.93 to 25.06 nM for CA IX, indicating a strong selectivity over CA II (IC: 1.55–3.92 μM), which suggests potential for targeted cancer therapy .

- Enzyme Inhibition : The compound is believed to inhibit specific enzymes critical for tumor growth and survival.

- Induction of Apoptosis : In vitro studies demonstrated that related compounds could induce apoptosis in breast cancer cell lines (e.g., MDA-MB-231), with significant increases in annexin V-FITC positive cells indicating late apoptotic phases .

- Antibacterial Properties : Some thiazole derivatives exhibit antibacterial activity by interfering with bacterial growth through enzyme inhibition .

Study on Thiazole Derivatives

A study focused on the synthesis of thiazole-based compounds reported that certain derivatives exhibited potent anticancer activity against various cell lines. For example, compound 4e showed a remarkable increase in apoptosis markers compared to controls, suggesting that structural modifications can enhance biological activity .

Dual Functional Agents

Research has also explored the potential of similar compounds as dual-functional agents in treating neurodegenerative diseases like Alzheimer's. Compounds with similar structural features demonstrated high selectivity for histamine receptors and effective inhibition of amyloid-beta aggregation, which is crucial for Alzheimer's pathology .

Comparative Analysis of Related Compounds

| Compound Name | CAS Number | IC (CA IX) | Apoptosis Induction | Antibacterial Activity |

|---|---|---|---|---|

| This compound | 1797557-90-4 | TBD | TBD | TBD |

| Compound 4e | TBD | 10.93–25.06 nM | Significant (22-fold increase in apoptosis markers) | Yes |

| Compound 7i | TBD | TBD | Not specified | Not specified |

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have demonstrated that derivatives of thiazole compounds, including those similar to 3-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide, exhibit substantial anticancer properties. For instance, thiazole-pyridine hybrids have shown promising results against several cancer cell lines, including:

| Compound Type | Cell Lines Tested | IC50 (µM) |

|---|---|---|

| Thiazole-Pyridine Hybrid | HT29 (Colon Cancer) | 2.01 |

| Thiazole-Pyridine Hybrid | MCF-7 (Breast Cancer) | 5.71 |

| Standard Drug (5-Fluorouracil) | MCF-7 (Breast Cancer) | 6.14 |

The presence of electron-withdrawing groups, such as chlorine, on the pyridine ring enhances the anticancer efficacy of these compounds, making them potential candidates for further development in cancer therapeutics .

2. Anticonvulsant Properties

Thiazole derivatives have also been investigated for their anticonvulsant activities. Compounds similar to this compound have been synthesized and tested for their ability to protect against seizures in various models:

| Compound Type | Model Used | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |

|---|---|---|---|---|

| Thiazole Analogues | PTZ Seizure Model | 18.4 | 170.2 | 9.2 |

The structure-activity relationship (SAR) studies indicate that modifications to the thiazole and pyridine moieties significantly influence anticonvulsant efficacy .

Receptor Antagonism

1. Histamine Receptor Antagonism

Research has shown that certain thiazole-containing compounds act as antagonists at histamine receptors, particularly H3 and σ1 receptors. These interactions suggest potential applications in treating neurological disorders where histamine dysregulation is implicated . The affinity of these compounds for specific receptor subtypes can be fine-tuned through structural modifications, enhancing their therapeutic profiles.

Case Studies and Research Findings

Case Study: Synthesis and Evaluation of Thiazole Derivatives

A comprehensive study synthesized a series of thiazole-pyridine hybrids and evaluated their biological activities against various cancer cell lines and seizure models. The findings indicated that specific substitutions on the thiazole ring significantly improved both anticancer and anticonvulsant activities. For example, a derivative with a methoxy group exhibited superior activity compared to others, highlighting the importance of structural optimization in drug design .

Case Study: In Vivo Efficacy

In vivo studies using animal models have validated the effectiveness of thiazole derivatives in seizure prevention and tumor growth inhibition. One notable study reported that a particular thiazole derivative provided significant protection against seizures induced by pentylenetetrazol (PTZ), demonstrating its potential as a therapeutic agent for epilepsy .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s analogs share the benzamide-thiazole scaffold but differ in substituents, which critically influence their biological activity, solubility, and selectivity. Below is a detailed comparison with structurally related compounds:

Table 1: Comparison of Key Structural Features and Activities

Key Comparative Insights

Substituent-Driven Activity: The pyridin-3-ylamino group in the target compound distinguishes it from analogs like 9g (triazole-sulfanyl) and 10d (piperazine-urea). Pyridine’s nitrogen atoms may enhance binding to metal-containing enzymes (e.g., tyrosinase) compared to triazole or urea groups . Methoxy vs. Trifluoromethyl: The 3-methoxy group on the benzamide core (target compound) likely improves solubility compared to the lipophilic trifluoromethyl group in Compound 4 .

Molecular Weight and Drug-Likeness: The target compound (~434.5 g/mol) falls within the acceptable range for oral bioavailability (Lipinski’s rule of five).

Biological Target Specificity :

- While 9g and the target compound share a tyrosinase-inhibiting benzamide scaffold, Compound 4 targets Mtb EthR, highlighting the versatility of the benzamide-thiazole framework across disease models .

Q & A

Q. What are the key steps in synthesizing 3-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions:

- Thiazole ring formation : Condensation of thiourea derivatives with α-halo ketones.

- Coupling reactions : Introduction of the pyridinylamino group via Buchwald-Hartwig amination or nucleophilic substitution .

- Benzamide linkage : Amide bond formation using coupling agents like EDC/HOBt . Optimization requires control of temperature (60–100°C), solvent choice (DMF or THF), and pH (neutral to slightly basic). Purity is monitored via TLC and HPLC, with yields improved by iterative solvent evaporation and recrystallization .

Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?

- NMR spectroscopy : Confirms molecular structure (e.g., methoxy group at δ 3.8–4.0 ppm, aromatic protons in thiazole/pyridine rings) .

- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z ~460) .

- HPLC : Assesses purity (>95% for biological assays) using C18 columns and acetonitrile/water gradients .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Solubility : Poor in aqueous buffers; soluble in DMSO (≥10 mM stock solutions recommended).

- Stability : Stable at -20°C for >6 months. Degrades at pH <3 or >10, with half-life reduced at 37°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data (e.g., varying IC50 values across kinase assays)?

Discrepancies may arise from assay conditions (ATP concentration, enzyme isoforms) or compound aggregation. Strategies include:

- Dose-response validation : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric).

- Aggregation testing : Add detergents (0.01% Tween-20) or perform dynamic light scattering .

- Crystallographic studies : Resolve binding modes to explain selectivity (e.g., pyridine-thiazole interactions with kinase hinge regions) .

Q. What computational methods are suitable for predicting the compound’s binding affinity and off-target effects?

- Molecular docking (AutoDock Vina) : Models interactions with targets like EGFR or BRAF kinases.

- MD simulations (GROMACS) : Assesses binding stability over 100 ns trajectories.

- Pharmacophore screening (Schrödinger) : Identifies off-targets (e.g., cytochrome P450 enzymes) .

Q. How does structural modification (e.g., methoxy vs. ethoxy substitution) impact pharmacokinetic properties?

- Lipophilicity (LogP) : Methoxy groups reduce LogP by ~0.5 compared to ethoxy, enhancing aqueous solubility.

- Metabolic stability : Fluorine or trifluoromethyl substitutions at the benzamide ring improve microsomal stability (t1/2 >60 mins in human liver microsomes) .

Methodological Recommendations

- Contradiction Analysis : Use biophysical assays (SPR, ITC) to validate biochemical data .

- Structural Elucidation : Combine X-ray crystallography with DFT calculations for electronic profile analysis .

- In Vivo Testing : Prioritize compounds with LogD 2–3 and plasma protein binding <90% for improved bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.